molecular formula C16H17NO3S B12898694 3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one CAS No. 823192-00-3

3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one

Cat. No.: B12898694
CAS No.: 823192-00-3
M. Wt: 303.4 g/mol
InChI Key: CQEZBYFIDOEXLA-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one is a complex organic compound that features a furan ring, a methoxyphenyl group, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidinone core can be reduced to form thiazolidines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and thiazolidinone moieties are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-ylmethyl)-2-phenylthiazolidin-4-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-(Furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-methylthiazolidin-4-one: Similar structure but with the methoxy group in a different position, potentially altering its properties.

Uniqueness

3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one is unique due to the specific positioning of the methoxy group and the combination of the furan and thiazolidinone rings

Properties

CAS No.

823192-00-3

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H17NO3S/c1-11-15(18)17(10-12-6-5-9-20-12)16(21-11)13-7-3-4-8-14(13)19-2/h3-9,11,16H,10H2,1-2H3

InChI Key

CQEZBYFIDOEXLA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=CC=C2OC)CC3=CC=CO3

Origin of Product

United States

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